CAY10614

描述

CAY10614 是一种有效的Toll样受体4 (TLR4) 拮抗剂。它抑制脂多糖诱导的TLR4 激活,其IC50 值为 1.675 微摩尔。 该化合物已在致命性内毒素休克模型中表现出提高小鼠存活率的潜力 .

准备方法

CAY10614 的合成路线涉及在受控条件下使 N-环戊基-N,N-二甲基-3,4-双(十四烷氧基)-苯甲胺碘化物与适当的试剂反应。 该化合物通常以固体形式制备,呈白色至灰白色 . 工业生产方法涉及使用高纯度试剂和严格的反应条件,以确保所需产品的均匀性和质量 .

化学反应分析

CAY10614 会发生各种类型的化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 可以进行还原反应以改变该化合物的结构,可能改变其生物活性。

这些反应中常用的试剂和条件包括强氧化剂、还原剂和特定催化剂,以促进所需的转化。 这些反应形成的主要产物取决于所使用的具体试剂和条件 .

科学研究应用

Scientific Research Applications

-

Neurodegenerative Disease Research

- CAY10614 has been extensively studied for its neuroprotective effects against lipopolysaccharide (LPS)-induced neuroinflammation and apoptosis in rat hippocampal neurons. Research indicates that this compound can prevent the increase in cytosolic calcium levels and subsequent neuronal apoptosis triggered by LPS, particularly in aged neuronal cultures .

- Table 1 summarizes key findings from studies investigating the effects of this compound on neuronal health:

-

Inflammation and Immune Response

- The compound has shown promise in modulating inflammatory responses in various experimental models. It inhibits TLR4 activation, which is implicated in chronic inflammatory conditions. Studies indicate that this compound can reduce the production of pro-inflammatory cytokines, thereby potentially mitigating conditions such as sepsis and autoimmune diseases .

- Table 2 provides a comparison of the effects of this compound on cytokine production:

-

Potential Therapeutic Applications

- Given its ability to inhibit TLR4-mediated pathways, this compound is being explored as a potential therapeutic agent for conditions characterized by excessive inflammation or neurodegeneration. Its application in preclinical models suggests a role in enhancing neuronal survival and function during inflammatory insults .

- Case Study: In a study examining the effects of TLR4 activation on cognitive decline, rats treated with this compound demonstrated improved memory performance compared to controls subjected to LPS without treatment. This highlights its potential as a therapeutic candidate for cognitive disorders associated with inflammation .

作用机制

CAY10614 通过拮抗 TLR4 发挥其作用,TLR4 是一种参与先天免疫反应的跨膜受体。通过抑制脂多糖诱导的TLR4 激活,this compound 可阻止导致产生促炎细胞因子的下游信号通路。 这种作用机制使其成为研究 TLR4 在免疫反应中的作用以及开发潜在治疗剂的宝贵工具 .

相似化合物的比较

CAY10614 在其对 TLR4 的有效拮抗活性方面是独特的。类似的化合物包括:

TAK-242: 另一种化学结构和作用机制不同的 TLR4 拮抗剂。

埃里托兰: 一种抑制 TLR4 激活的合成脂多糖类似物。

雷沙托韦: TLR4 信号传导的小分子抑制剂

与这些化合物相比,this compound 在抑制 TLR4 激活方面表现出更高的效力和功效,使其成为研究和潜在治疗应用的宝贵工具 .

生物活性

CAY10614 is a potent antagonist of Toll-Like Receptor 4 (TLR4), a receptor that plays a critical role in the immune response and has been implicated in various neurodegenerative diseases, including Alzheimer's disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on neuronal apoptosis, and implications in neuroinflammation.

This compound inhibits TLR4 activation induced by lipid A, a component of bacterial lipopolysaccharides (LPS), with an IC50 value of approximately 1.675 μM . By blocking TLR4, this compound prevents downstream signaling pathways that lead to inflammation and neuronal damage. This is particularly significant in the context of neurodegenerative diseases where TLR4 activation exacerbates neuronal injury.

Effects on Neuronal Apoptosis

Research indicates that this compound effectively reduces apoptosis in rat hippocampal neurons exposed to LPS. In studies involving long-term cultured neurons, LPS treatment significantly increased cytosolic calcium levels and apoptosis rates, which were markedly inhibited by this compound .

Table 1: Effects of this compound on Neuronal Apoptosis

| Treatment | Neuronal Apoptosis (%) | Cytosolic Ca²⁺ Increase (Ratio) |

|---|---|---|

| Control | 5 | 0.1 |

| LPS | 40 | 0.8 |

| LPS + this compound | 10 | 0.2 |

The data shows that while LPS alone induces significant apoptosis and calcium influx, the presence of this compound mitigates these effects, indicating its protective role against TLR4-mediated neuronal damage.

Case Studies and Research Findings

- Neuroinflammation and Aging : A study highlighted that aged hippocampal neurons exhibit increased TLR4 expression, making them more susceptible to LPS-induced damage. Treatment with this compound not only reduced apoptosis but also normalized calcium signaling disrupted by LPS exposure .

- Alzheimer's Disease Models : In models simulating Alzheimer's disease, the application of Aβ oligomers alongside LPS further elevated TLR4 expression and neuronal apoptosis. The use of this compound demonstrated a significant reduction in both TLR4 expression and apoptotic markers, suggesting its potential as a therapeutic agent in mitigating Alzheimer’s-related neuroinflammation .

- Calcium Signaling Dynamics : Research utilizing fluorescence imaging techniques showed that this compound effectively blocked the calcium oscillations induced by LPS in glial cells, indicating a broader impact on cellular signaling pathways involved in neuroinflammation .

属性

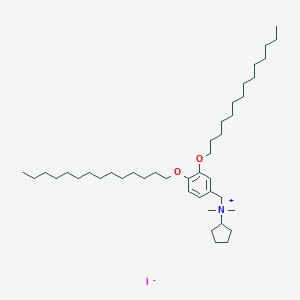

IUPAC Name |

cyclopentyl-[[3,4-di(tetradecoxy)phenyl]methyl]-dimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H78NO2.HI/c1-5-7-9-11-13-15-17-19-21-23-25-29-35-44-41-34-33-39(38-43(3,4)40-31-27-28-32-40)37-42(41)45-36-30-26-24-22-20-18-16-14-12-10-8-6-2;/h33-34,37,40H,5-32,35-36,38H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOPVNPWTUWUEA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=C(C=C(C=C1)C[N+](C)(C)C2CCCC2)OCCCCCCCCCCCCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H78INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649373 | |

| Record name | N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202208-36-3 | |

| Record name | N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。